molecular formula C11H12ClNO3 B095099 N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide CAS No. 16539-51-8

N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide

Cat. No.: B095099
CAS No.: 16539-51-8
M. Wt: 241.67 g/mol
InChI Key: DEUYYSQQVMVIDJ-UHFFFAOYSA-N
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Description

N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide, also referred to as CMOB, is a synthetic organic molecule composed of a nitrogen atom, a carbon backbone, and a chlorine atom. It is a versatile molecule that has a wide range of applications in scientific research and laboratory experiments. CMOB has been studied extensively in recent years, and its unique properties have been utilized in a variety of fields. In

Scientific Research Applications

Nutraceutical and Food Additive Roles

N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide is structurally related to chlorogenic acid, a compound known for its health-promoting properties, primarily in the treatment of metabolic syndrome. Chlorogenic acid exhibits anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. It's also used as a food additive due to its antimicrobial activity against a wide range of organisms, including bacteria, yeasts, molds, viruses, and amoebas. Its antioxidant properties, especially against lipid oxidation, make it a suitable candidate for dietary supplements and functional foods (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).

Environmental Impact and Toxicity

This compound is structurally related to Methoxychlor, an environmental estrogen with proestrogenic activity. Its metabolites have been shown to cause adverse effects on fertility, early pregnancy, and in utero development in females, as well as altered social behavior following prenatal exposure. The reproductive toxicity of Methoxychlor is evident, but its significance to human health is still under research (Cummings, 1997).

Pharmacological Properties

Metoclopramide, structurally related to this compound, is used in various gastrointestinal disorders. It affects the motility of the gastro-intestinal tract, including improving the resting tone of the esophageal sphincter, stomach tone and peristalsis, and accelerated gastric emptying. Its effects are blocked by atropine and can be reproduced in vitro on animal and human smooth muscle. Metoclopramide also influences the absorption of other drugs and has behavioral properties suggesting it is a central dopaminergic antagonist (Pinder, Brogden, Sawyer, Speight, & Avery, 2012).

Reproductive Toxicity

Benzophenone-3, structurally related to this compound, is a commonly used ultraviolet filter and a food additive. Its exposure has been linked to reproductive toxicity, including alterations in birth weights, gestational ages, and disruptions in steroidogenic genes. The exact mechanisms remain unclear, but the associations may be attributed to the endocrine-disrupting effects of BP-3 (Ghazipura, McGowan, Arslan, & Tanzib Hossain, 2017).

Mechanism of Action

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and side effects. The specific safety and hazards information for “N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide” is not available in the searched resources .

Future Directions

The future directions of a compound refer to its potential applications and research directions. Unfortunately, the specific future directions for “N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide” are not available in the searched resources .

Properties

IUPAC Name

N-(4-chloro-2-methoxyphenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-7(14)5-11(15)13-9-4-3-8(12)6-10(9)16-2/h3-4,6H,5H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUYYSQQVMVIDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=C(C=C(C=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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